molecular formula C8H4ClF3N2 B1398070 4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1014613-16-1

4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1398070
CAS No.: 1014613-16-1
M. Wt: 220.58 g/mol
InChI Key: UASGWTZIMUAPDJ-UHFFFAOYSA-N
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Description

4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring. The presence of chlorine and trifluoromethyl groups in its structure imparts unique chemical properties, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chloro-4-(trifluoromethyl)pyridine with suitable reagents can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound often involves high-temperature reactions with transition metal-based catalysts. For example, simultaneous vapor-phase chlorination/fluorination at temperatures above 300°C using catalysts like iron fluoride can yield the compound in good quantities .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound .

Scientific Research Applications

4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-(trifluoromethyl)pyridine
  • 4-(trifluoromethyl)pyridine
  • 2-chloro-5-(trifluoromethyl)pyridine

Uniqueness

4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its fused ring structure and the presence of both chlorine and trifluoromethyl groups. This combination imparts distinct chemical and physical properties, making it more versatile and effective in various applications compared to its analogs .

Properties

IUPAC Name

4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2/c9-5-1-2-13-7-4(5)3-6(14-7)8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UASGWTZIMUAPDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Cl)C=C(N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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